molecular formula C26H32N4O2S B2929794 N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251681-92-1

N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2929794
CAS RN: 1251681-92-1
M. Wt: 464.63
InChI Key: XNONAAJCQIHKTH-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
BenchChem offers high-quality N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Studies

A study by Kambappa et al. (2017) synthesized and analyzed various N-cycloheptyl derivatives, similar to the compound , for their potential in inhibiting angiogenesis and DNA cleavage. These compounds demonstrated significant anti-angiogenic activity and varying effects on DNA cleavage, suggesting their utility in anticancer research (Kambappa et al., 2017).

Inhibitors of Farnesyl Protein Transferase

Mallams et al. (1998) researched derivatives of N-cycloheptyl compounds for their role as inhibitors of farnesyl protein transferase (FPT). These compounds, including some piperazine derivatives, showed potent inhibition of FPT in vitro and demonstrated significant antitumor efficacy in vivo, highlighting their potential in cancer treatment (Mallams et al., 1998).

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

Abdalha et al. (2011) synthesized various derivatives, including tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. These compounds, related to the structure , could have applications in the development of new pharmaceuticals and materials (Abdalha et al., 2011).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized and evaluated N-cycloheptyl derivatives as potential antidepressant and nootropic agents. These compounds exhibited dose-dependent antidepressant and nootropic activities, indicating their potential in neurological and mental health research (Thomas et al., 2016).

Antimicrobial Activity of Dipeptide Pyridine and Pentaazapyridine Candidates

Azab et al. (2016) researched the antimicrobial activity of N-cycloheptyl derivatives, focusing on linear dipeptide pyridine and macrocyclic pentaazapyridine compounds. These compounds demonstrated significant antimicrobial properties, suggesting their usefulness in developing new antimicrobial agents (Azab et al., 2016).

properties

IUPAC Name

N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-17-10-12-18(13-11-17)21-16-33-23-22(21)28-26(29-25(23)32)30-14-6-7-19(15-30)24(31)27-20-8-4-2-3-5-9-20/h10-13,16,19-20H,2-9,14-15H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNONAAJCQIHKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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